Increased Lipophilicity (XLogP) Relative to the Unsubstituted 1,5-Benzodiazepin-2-one Core
The target compound exhibits a computed XLogP3-AA of 2.9, which is 1.7 log units higher than the XLogP of 1.2 for 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 3967-01-9), the core scaffold lacking the N1-benzyl substituent [1][2]. This difference reflects the addition of the lipophilic benzyl group.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 3967-01-9): XLogP3-AA = 1.2 |
| Quantified Difference | Delta XLogP = +1.7 (approximately 50-fold increase in octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025-2026 releases) |
Why This Matters
Higher lipophilicity within a favorable range (XLogP 1-3) is associated with enhanced passive blood-brain barrier penetration, a critical parameter for CNS-active benzodiazepine derivatives; this physicochemical distinction means the target compound cannot be replaced by the unsubstituted core scaffold without altering brain exposure.
- [1] PubChem. (2026). Compound Summary for CID 18940573: 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 19868: 1H-1,5-Benzodiazepin-2-one, 2,3,4,5-tetrahydro-4-methyl-. National Center for Biotechnology Information. View Source
